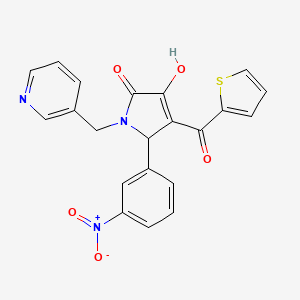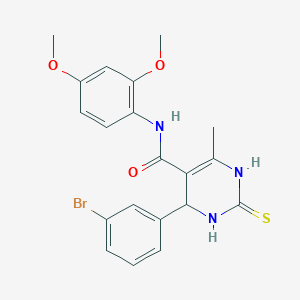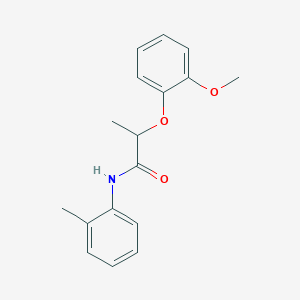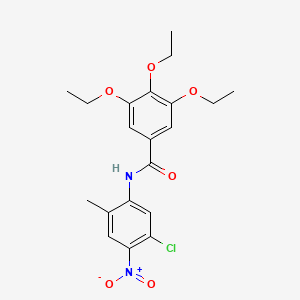![molecular formula C21H17BrN2O4 B3966521 4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3966521.png)
4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide
説明
4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound has been extensively studied for its biological activities and has shown promising results in preclinical studies.
作用機序
4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide exerts its biological effects by binding to the bromodomain of BET proteins. The bromodomain is a conserved structural motif that recognizes and binds to acetylated lysine residues on histones. BET proteins contain two bromodomains, which are essential for their function in the regulation of gene expression. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated lysine residues. This results in the inhibition of gene transcription and the downregulation of genes that are essential for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of metabolic disorders.
実験室実験の利点と制限
One of the advantages of 4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is its high potency and selectivity for BET proteins. This makes it an ideal tool for studying the function of BET proteins in various biological processes. Another advantage is its excellent pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for the study of 4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide. One direction is the investigation of its therapeutic potential in combination with other drugs. Combining this compound with other cancer drugs or anti-inflammatory agents may enhance its efficacy and reduce the risk of drug resistance. Another direction is the development of more potent and selective BET inhibitors. The discovery of new BET inhibitors with improved pharmacokinetic properties and reduced toxicity will be critical for the development of BET-targeted therapies. Finally, the investigation of the role of BET proteins in other biological processes, such as neurodegeneration and cardiovascular disease, may lead to the identification of new therapeutic targets for these diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-cancer and anti-inflammatory effects in preclinical studies. Its high potency and selectivity for BET proteins make it an ideal tool for studying the function of BET proteins in various biological processes. However, further research is needed to fully understand the mechanism of action of this compound and its therapeutic potential in various diseases.
科学的研究の応用
4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation is associated with the development of cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of chronic inflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce glucose levels in animal models.
特性
IUPAC Name |
4-bromo-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-27-17-10-8-16(9-11-17)23-21(26)19(13-18-3-2-12-28-18)24-20(25)14-4-6-15(22)7-5-14/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPAJODVSCNOEQ-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3966440.png)
![3-(3-fluoro-4-methoxyphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(2-methylphenyl)-1H-pyrazole](/img/structure/B3966448.png)

![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966465.png)

![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3966479.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3966481.png)
![diethyl [anilino(4-fluorophenyl)methyl]phosphonate](/img/structure/B3966485.png)
![7-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3966508.png)

![5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966534.png)


![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B3966554.png)